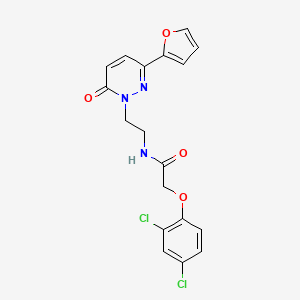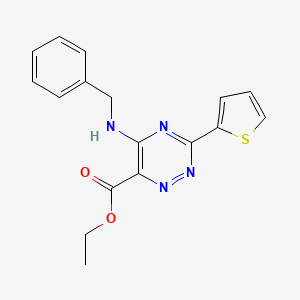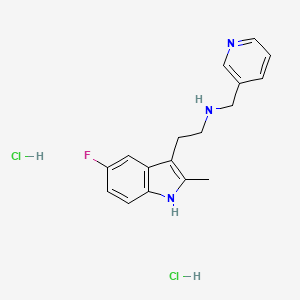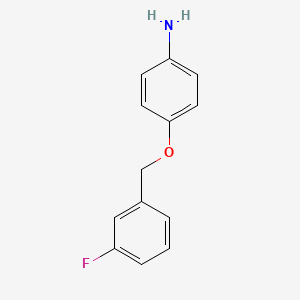
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, also known as MPPI, is a chemical compound used in scientific research. It is a pyrazolamine derivative that has been shown to have potential therapeutic effects in various diseases.
Wirkmechanismus
The exact mechanism of action of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is not fully understood, but it is believed to act through multiple pathways. N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It also modulates the expression of various genes involved in inflammation and cell cycle regulation.
Biochemical and Physiological Effects
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the levels of reactive oxygen species (ROS) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to improve mitochondrial function and reduce oxidative stress in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in lab experiments is its low toxicity and high solubility in water. It is also relatively easy to synthesize and purify. However, one of the limitations of using N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is its limited stability in aqueous solutions. It also requires further optimization to improve its pharmacokinetic properties such as bioavailability and half-life.
Zukünftige Richtungen
There are several future directions for N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride research. One of the directions is to optimize the pharmacokinetic properties of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride to improve its therapeutic potential. Another direction is to investigate the potential of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in other diseases such as multiple sclerosis and Huntington's disease. Furthermore, the development of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride derivatives with improved activity and selectivity is another potential future direction.
Conclusion
In conclusion, N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound with potential therapeutic effects in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride and its derivatives.
Synthesemethoden
The synthesis of N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride involves the reaction of 2-methylpropylhydrazine with 2,3-dimethylpyrazole-5-carboxaldehyde in the presence of propan-2-ol and acetic acid. The resulting product is then treated with hydrochloric acid to obtain N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride dihydrochloride. The purity of the compound can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been extensively studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In cancer research, N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease research, N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(2-methylpropyl)-1-propan-2-ylpyrazol-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c1-8(2)5-11-10-6-12-13(7-10)9(3)4;;/h6-9,11H,5H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNIMZVYYKMGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CN(N=C1)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylpropyl)-1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)

![2-[(2-Chlorophenyl)methyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2895615.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2895618.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone](/img/structure/B2895619.png)

![1,4-Dioxaspiro[4.6]undecan-8-amine](/img/structure/B2895625.png)
![2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2895626.png)
![3'-(3,5-Dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2895628.png)


